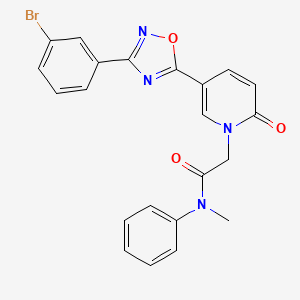

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and a 3-bromophenyl substituent. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridinone moiety contributes to π-π stacking interactions in biological targets. The bromine atom at the para position of the phenyl group enhances lipophilicity and may influence halogen-bonding interactions. The N-methyl-N-phenylacetamide group introduces steric bulk and modulates solubility. Such structural features are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O3/c1-26(18-8-3-2-4-9-18)20(29)14-27-13-16(10-11-19(27)28)22-24-21(25-30-22)15-6-5-7-17(23)12-15/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOJUESARBVYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparison with the closest structural analogue identified in the literature:

Critical Differences and Implications

Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole fused to a pyridinone, while Compound 4l combines a 1,3-benzoxazole with a 1,3,4-oxadiazole. The pyridinone in the target compound may enhance solubility compared to the benzoxazole in 4l, which is more lipophilic .

This could influence binding affinity in enzyme pockets.

Bromine Positioning: Both compounds feature a 3-bromophenyl group, which is critical for halogen bonding.

Synthetic Accessibility: Compound 4l was synthesized via cyclization of thiourea intermediates, while the target compound likely requires a multi-step route involving oxadiazole ring formation followed by pyridinone functionalization.

Research Findings and Limitations

- The target compound’s pyridinone moiety may improve activity against eukaryotic targets (e.g., kinases) due to enhanced solubility and π-stacking.

- Thermodynamic Stability : The 1,2,4-oxadiazole ring in the target compound is more thermally stable than the 1,3,4-oxadiazole in 4l, as inferred from IR data (C=N stretch at 1569 cm⁻¹ in 4l vs. stronger absorption expected in 1,2,4-oxadiazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.